molecular formula C24H16BrN3 B12905888 [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- CAS No. 57115-22-7

[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-

Cat. No.: B12905888
CAS No.: 57115-22-7
M. Wt: 426.3 g/mol
InChI Key: NFQAOKVOZDNSTK-UHFFFAOYSA-N
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Description

The compound [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- features a biquinoline core substituted with a 4-bromophenylamine group. Biquinoline derivatives are known for their rigid aromatic systems, which enhance thermal stability and optoelectronic properties. The bromophenyl substituent introduces steric and electronic effects, influencing reactivity and applications in materials science and pharmaceuticals .

Properties

CAS No.

57115-22-7

Molecular Formula

C24H16BrN3

Molecular Weight

426.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C24H16BrN3/c25-17-10-12-18(13-11-17)26-23-15-24(28-21-8-4-2-6-19(21)23)22-14-9-16-5-1-3-7-20(16)27-22/h1-15H,(H,26,28)

InChI Key

NFQAOKVOZDNSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine typically involves the reaction of 4-bromoaniline with a biquinoline derivative under specific conditions. One common method includes the use of a coupling agent such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is a complex organic compound that has been the focus of various scientific research applications due to its unique structural properties. This compound features a biquinoline backbone with a bromophenyl group, which enhances its chemical reactivity and potential utility in several fields, including chemistry, biology, and materials science.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Chemistry

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biological Applications

The compound has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that it interacts with bacterial cell membranes, potentially disrupting their integrity and function. This mechanism makes it a candidate for developing new antimicrobial agents targeting DNA gyrase, an enzyme critical for bacterial DNA replication .
  • Anticancer Properties : Research has shown that this compound can inhibit specific cancer cell lines by targeting critical pathways such as the epidermal growth factor receptor (EGFR) . Its ability to intercalate into DNA may disrupt replication processes, leading to cell death.

Material Science

N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is also explored in the development of advanced materials:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Photonic Devices : The compound's unique optical characteristics are being studied for use in photonic applications.

Case Studies

Several studies illustrate the applications of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine:

  • Antimicrobial Studies : A study focused on synthesizing quinoline derivatives showed promising results against bacterial strains, highlighting the efficacy of this compound in developing new antibiotics .
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit EGFR activity in various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Material Development : Research into using this compound in OLED technology indicated that its electronic properties could lead to enhanced performance in light-emitting devices .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Table 2: Biphenylamine Derivatives Comparison

Compound Molecular Weight Melting Point (°C) Solubility Application Reference
N-(4-Bromophenyl)-biphenyl-4-amine 400.31 N/A Chloroform, DMSO Optoelectronics
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 413.3 105–107 Not specified Structural studies
2.3. Thiazole/Thiophene Derivatives

Thiophene- and thiazole-containing compounds () highlight the impact of heterocyclic cores:

  • Synthetic Methods : Suzuki coupling is common, with yields varying from 31% to 51% for brominated thiophene derivatives (e.g., compound 5c in ) .

Table 3: Thiazole/Thiophene Derivatives Comparison

Compound Core Structure Yield Melting Point (°C) Biological Activity Reference
(E)-4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline Thiophene 40% 196–197 Antimicrobial
N-[4-(4'-fluorobiphenyl)-thiazol-2-yl]pyridin-2-amine Thiazole 83% N/A Antiproliferative
2.4. Furan/Oxadiazole Derivatives

Compounds like N-(4-bromophenyl)furan-2-carboxamide () demonstrate the role of electron-withdrawing groups:

  • Reactivity : Electron-poor bromophenyl groups reduce yields in Suzuki reactions (e.g., 38% for bulky substituents) .
  • Thermal Stability : Oxadiazole derivatives with bromophenylsulfonyl groups exhibit melting points >180°C, indicating high thermal stability .

Table 4: Furan/Oxadiazole Derivatives Comparison

Compound Core Structure Yield Melting Point (°C) Key Property Reference
N-(4-bromophenyl)furan-2-carboxamide Furan 94% N/A High-yield synthesis
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Oxadiazole N/A >180 Antimicrobial

Key Findings and Trends

  • Structural Impact: The biquinoline core likely enhances thermal stability compared to monocyclic analogs but may reduce solubility.
  • Substituent Effects : Bromophenyl groups improve optoelectronic properties and biological activity but can lower synthetic yields due to steric hindrance .
  • Synthetic Challenges : Palladium-catalyzed reactions are prevalent, yet yields vary widely (32–94%) depending on substituent electronic effects .

Biological Activity

The compound [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- is a derivative of biquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- typically involves the coupling of biquinoline derivatives with brominated phenyl groups. The structural integrity of the compound is crucial for its biological activity, as modifications can significantly influence its interaction with biological targets.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, [2,2'-Biquinolin]-4-amine derivatives have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Anticancer Properties
    • Research indicates that compounds related to [2,2'-Biquinolin]-4-amine possess anticancer activity. In vitro studies have shown cytotoxic effects against multiple cancer cell lines, including HeLa and Caco-2 cells. The IC50 values for these compounds vary significantly depending on the specific structure and substituents .
  • Enzyme Inhibition
    • These compounds have also been identified as inhibitors of various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC). For example, some derivatives exhibit selective COX-2 inhibition with IC50 values lower than those of standard anti-inflammatory drugs like celecoxib .

The biological activities of [2,2'-Biquinolin]-4-amine can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to intercalate into DNA strands disrupts replication and transcription processes in cancer cells.
  • Enzyme Inhibition : By binding to active sites of enzymes like COX and HDAC, these compounds prevent the normal physiological functions that lead to inflammation and tumor growth.

Case Studies

  • Anticancer Screening : A study evaluated the anticancer potential of various derivatives of [2,2'-Biquinolin]-4-amine against different cancer cell lines. The findings indicated that modifications at the 4-amino position significantly enhanced cytotoxicity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited inhibition zones comparable to conventional antibiotics like ciprofloxacin .

Data Tables

Activity TypeCompoundIC50 Value (µM)Target/Pathway
AntimicrobialBiquinoline Derivative15 - 25DNA Gyrase
AnticancerBiquinoline Derivative10 - 30Various Cancer Cell Lines
COX InhibitionBiquinoline Derivative0.04 - 0.1COX-1 / COX-2
HDAC InhibitionBiquinoline Derivative5 - 15Histone Deacetylases

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for [2,2'-Biquinolin]-4-amine derivatives, and how are reaction conditions optimized?

  • Methodology : Key synthetic routes include nucleophilic substitution (e.g., using 4-bromoaniline derivatives with quinoline precursors) and cross-coupling reactions (e.g., Stille or Suzuki coupling for aryl-aryl bond formation). Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
  • Catalyst systems : Pd²⁺ catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos) improve coupling efficiency .
  • Temperature control : Reactions often proceed at 70–100°C for 12–24 hours to balance yield and side-product formation .
    • Data Table :
Reaction TypeReagents/ConditionsYield (%)Reference
SubstitutionKF, THF, 70°C75–86
Stille CouplingPd₂(dba)₃, THF, rt86–89

Q. How do bromophenyl substituents influence the reactivity of [2,2'-Biquinolin]-4-amine in substitution reactions?

  • The 4-bromophenyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the quinoline core. This facilitates nucleophilic attack at the 4-amine position, particularly in:

  • Oxidation/Reduction : Bromine stabilizes intermediates, enabling selective functionalization (e.g., ketone formation via oxidation) .
  • Aryl Coupling : Bromine serves as a leaving group in Pd-mediated cross-coupling, enabling derivatization with boronic acids or stannanes .

Q. What spectroscopic techniques are critical for characterizing [2,2'-Biquinolin]-4-amine derivatives?

  • Primary Methods :

  • ¹H/¹³C NMR : Resolves substituent effects on aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-N bond: ~1.35 Å) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₄H₁₈BrN₃: m/z 452.07) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of [2,2'-Biquinolin]-4-amine derivatives?

  • Methodology : Density Functional Theory (DFT) calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior (e.g., ΔE ≈ 3.2 eV for electron-deficient bromophenyl derivatives) .
  • Charge Distribution : Bromine induces localized positive charge on the quinoline ring, directing nucleophilic attack .
    • Case Study : DFT optimized geometries of organotellurium analogs showed <2% deviation from experimental crystallographic data, validating computational models .

Q. What strategies resolve contradictions in crystallographic data during structure determination of [2,2'-Biquinolin]-4-amine derivatives?

  • Approaches :

  • Twinned Data Refinement : SHELXL handles twinning via HKLF 5 format, improving R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .
  • Disorder Modeling : Split-atom refinement resolves overlapping electron densities in flexible substituents (e.g., tert-butyl groups) .
  • Validation Tools : PLATON checks for missed symmetry and hydrogen-bonding inconsistencies .

Q. How can Stille coupling be tailored for synthesizing complex [2,2'-Biquinolin]-4-amine derivatives?

  • Optimization Steps :

  • Precursor Design : Tributyltin intermediates (e.g., 4-(tributylstannyl)phenyl derivatives) enhance coupling efficiency .
  • Catalyst Screening : Pd₂(dba)₃ with Pt(Bu)₃ ligands reduces side reactions (e.g., homocoupling) .
  • Workup Protocols : Silica gel chromatography (hexane:EtOAc gradients) isolates products with >95% purity .

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